6-(1-Phenoxyethyl)pyrimidin-4-amine
Descripción
Propiedades
Número CAS |
2091525-75-4 |
|---|---|
Fórmula molecular |
C12H13N3O |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
6-(1-phenoxyethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C12H13N3O/c1-9(11-7-12(13)15-8-14-11)16-10-5-3-2-4-6-10/h2-9H,1H3,(H2,13,14,15) |
Clave InChI |
NKXZZZQPDDSTJM-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=NC=N1)N)OC2=CC=CC=C2 |
SMILES canónico |
CC(C1=CC(=NC=N1)N)OC2=CC=CC=C2 |
Origen del producto |
United States |
Elucidating the In Vitro Mechanism of Action of 6-(1-Phenoxyethyl)pyrimidin-4-amine: A Comprehensive Profiling Guide
Executive Summary
In the landscape of targeted therapeutics, the pyrimidin-4-amine scaffold represents a highly privileged pharmacophore, serving as the structural foundation for numerous ATP-competitive kinase inhibitors[1][2]. As a Senior Application Scientist, I approach the characterization of 6-(1-Phenoxyethyl)pyrimidin-4-amine not merely as a chemical entity, but as a precise molecular probe. The pyrimidin-4-amine core is engineered to form critical bidentate hydrogen bonds with the hinge region of the kinase domain, while the 1-phenoxyethyl moiety is strategically positioned to exploit adjacent hydrophobic pockets (such as the gatekeeper or DFG-out pockets), driving target selectivity[3][4].
This technical guide outlines the definitive, self-validating experimental workflows required to elucidate the in vitro mechanism of action (MoA) of 6-(1-Phenoxyethyl)pyrimidin-4-amine, bridging the gap between cell-free thermodynamic binding and complex cellular phenotypic responses.
Structural Rationale & Biochemical Profiling
The Causality of Experimental Design
Before introducing a compound into the chaotic, multi-variable environment of a living cell, we must establish its intrinsic biochemical kinetics. Cellular assays are confounded by membrane permeability, efflux pump activity, and intracellular ATP concentrations. By initiating our MoA elucidation with a cell-free biochemical assay, we isolate the direct compound-target interaction, establishing a baseline thermodynamic binding affinity (IC₅₀/Kᵢ)[5].
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET is the industry standard for high-throughput kinase profiling due to its low background noise and high sensitivity[6]. The assay relies on the proximity-based energy transfer between a Europium (Eu)-labeled donor antibody and a fluorophore-conjugated acceptor tracer[7].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 3X solution of the target kinase (e.g., CDK16 or BTK) and the Eu-labeled anti-tag antibody in a standard kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 6-(1-Phenoxyethyl)pyrimidin-4-amine in a 10-point, 3-fold serial dilution into a 384-well low-volume plate.
-
Incubation: Add the kinase/antibody mixture to the compound wells and incubate for 30 minutes at room temperature to allow for equilibrium binding.
-
Tracer Addition: Add the fluorophore-conjugated ATP-competitive tracer.
-
Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSx), measuring the emission ratio of 665 nm / 615 nm[8].
The Self-Validating System: To ensure data integrity, every plate must contain a self-validating control matrix:
-
Positive Control (100% Inhibition): 10 µM Staurosporine (a pan-kinase inhibitor) establishes the assay floor[9].
-
Negative Control (0% Inhibition): DMSO vehicle establishes the assay ceiling.
-
Validation Metric: The assay is only deemed valid if the Z'-factor is ≥ 0.5, ensuring a robust statistical window between the positive and negative controls[5][8].
Representative Quantitative Data
Table 1: Representative TR-FRET IC₅₀ Profiling of 6-(1-Phenoxyethyl)pyrimidin-4-amine across a focused kinase panel, demonstrating the selectivity driven by the 1-phenoxyethyl moiety.
| Kinase Target | IC₅₀ (nM) | Fold Selectivity | Structural Rationale for Binding |
| CDK16 | 42 | 1.0x (Reference) | Optimal fit of 1-phenoxyethyl in the expanded ATP pocket[4]. |
| BTK (WT) | 85 | 2.0x | Hinge binding via pyrimidin-4-amine core[2]. |
| EGFR (WT) | >10,000 | >238x | Steric clash between 1-phenoxyethyl and the bulky gatekeeper residue. |
| SRC | 1,250 | 29.7x | Partial accommodation in the hydrophobic back pocket. |
Cellular Target Engagement: Bridging the In Vitro-In Vivo Gap
The Causality of Experimental Design
A potent biochemical IC₅₀ is meaningless if the compound cannot cross the cell membrane or is rapidly sequestered by intracellular proteins. To prove that 6-(1-Phenoxyethyl)pyrimidin-4-amine physically binds its target inside the living cell, we utilize the Cellular Thermal Shift Assay (CETSA)[10]. CETSA operates on the biophysical principle that ligand binding thermodynamically stabilizes a protein, increasing its melting temperature (Tₘ)[11][12].
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Step-by-Step Methodology:
-
Cell Treatment: Seed target cells (e.g., K562 or target-specific engineered lines) in a 96-well plate. Treat with 6-(1-Phenoxyethyl)pyrimidin-4-amine at 5x the biochemical IC₅₀ (to account for cellular ATP competition) or DMSO for 2 hours at 37°C[12].
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and subject them to a transient heat gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by rapid cooling to 20°C[12].
-
Lysis and Separation: Lyse the cells using a mild detergent buffer supplemented with protease inhibitors. Centrifuge at 20,000 x g for 20 minutes to pellet denatured, precipitated proteins[10].
-
Detection: Extract the soluble supernatant and quantify the remaining stabilized target protein using quantitative Western Blotting or AlphaScreen technology[10][12].
The Self-Validating System:
-
Melt Curve Baseline: The DMSO control must yield a standard sigmoidal melt curve, establishing the basal Tₘ of the unbound kinase.
-
Isothermal Dose-Response (ITDRF): To validate that the thermal shift is a direct result of compound binding rather than a non-specific heat shock response, an ITDRF must be performed. Cells are heated at a single temperature (usually Tₘ + 3°C) across a compound concentration gradient. A proportional increase in soluble protein confirms specific, dose-dependent target engagement[13].
Downstream Signaling and Phenotypic Consequences
Once direct cellular target engagement is confirmed, we must validate that the binding event functionally blocks signal transduction, ultimately leading to a phenotypic response (e.g., cell cycle arrest or apoptosis).
Protocol 3: Phospho-Protein Analysis & Viability
-
Signaling Blockade: Treat cells with the compound for 1-4 hours. Lyse and perform Western blotting against the specific downstream substrates of the target kinase (e.g., monitoring the reduction of p-Rb for CDKs, or p-PLCγ2 for BTK). The reduction in phosphorylation must correlate with the CETSA target engagement concentrations.
-
Phenotypic Readout: Seed cells in 384-well plates and treat with a dose-response of the compound for 72 hours. Add CellTiter-Glo reagent to quantify intracellular ATP (a proxy for metabolically active cells) to determine the anti-proliferative EC₅₀.
Mechanism of Action Visualization
The following diagram maps the logical progression of 6-(1-Phenoxyethyl)pyrimidin-4-amine from its initial biochemical interaction to its ultimate cellular phenotype.
Mechanism of action: from biochemical hinge binding to cellular phenotypic response.
References
-
HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) - PubMed. National Institutes of Health (NIH). Available at:[Link]
-
Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed. National Institutes of Health (NIH). Available at:[Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. National Institutes of Health (NIH). Available at:[Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed. National Institutes of Health (NIH). Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed. National Institutes of Health (NIH). Available at:[Link]
-
Development, Validation and Implementation of Immobilized Metal Affinity for Phosphochemicals (IMAP)-based High-Throughput Screening Assays for Low-Molecular-Weight Compound Libraries - PubMed. National Institutes of Health (NIH). Available at: [Link]
-
Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. National Institutes of Health (NIH). Available at:[Link]
-
A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC. National Institutes of Health (NIH). Available at:[Link]
-
Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed. National Institutes of Health (NIH). Available at:[Link]
-
Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis - PMC. National Institutes of Health (NIH). Available at:[Link]
-
Beyond PI3Ks: targeting phosphoinositide kinases in disease - PMC. National Institutes of Health (NIH). Available at:[Link]
-
A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators - PMC. National Institutes of Health (NIH). Available at:[Link]
-
The Development of BTK Inhibitors: A Five-Year Update - PMC. National Institutes of Health (NIH). Available at:[Link]
-
Small Molecule Therapeutics in the Pipeline Targeting for Triple-Negative Breast Cancer: Origin, Challenges, Opportunities, and Mechanisms of Action - PMC. National Institutes of Health (NIH). Available at:[Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC. National Institutes of Health (NIH). Available at:[Link]
Sources
- 1. Beyond PI3Ks: targeting phosphoinositide kinases in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development, validation and implementation of immobilized metal affinity for phosphochemicals (IMAP)-based high-throughput screening assays for low-molecular-weight compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
Target identification and profiling for 6-(1-Phenoxyethyl)pyrimidin-4-amine
Deconvoluting the 6-(1-Phenoxyethyl)pyrimidin-4-amine Scaffold: A Comprehensive Guide to Target Identification and Profiling
Executive Overview: The Pharmacological Landscape of the Scaffold
As a Senior Application Scientist, I approach the 6-(1-Phenoxyethyl)pyrimidin-4-amine scaffold not merely as a chemical structure, but as a highly tunable modulator of cellular signaling. The pyrimidin-4-amine core is a privileged pharmacophore, providing the critical hydrogen bond donor/acceptor pair required for hinge-binding within the ATP pocket of kinases. However, it is the addition of the bulky, flexible 1-phenoxyethyl moiety that dictates the scaffold's selectivity profile. This functional group drives the molecule out of the generic kinome space and into specialized binding pockets, such as the ribose-binding region of lipid kinases.
Recent literature highlights the versatility of this scaffold. Derivatives of phenoxyethyl-pyrimidines have been successfully developed as orally bioavailable, anti-thrombotic Phosphoinositide 3-kinase beta (PI3Kβ) inhibitors[1]. Furthermore, structural analogs have demonstrated efficacy as dual Pim/mTOR kinase inhibitors in oncology[2], ferroportin modulators for iron metabolism disorders[3], and even as anthelmintic agents against parasitic nematodes[4]. To harness this polypharmacology, a rigorous, self-validating profiling cascade is required.
Phase I: Unbiased Target Deconvolution via Chemoproteomics
Before advancing a 6-(1-Phenoxyethyl)pyrimidin-4-amine derivative into targeted biochemical assays, we must define its global interactome. Relying solely on pre-defined kinase panels introduces confirmation bias and obscures off-target liabilities. We utilize Activity-Based Protein Profiling (ABPP) coupled with quantitative LC-MS/MS to perform an unbiased "fishing expedition" within the cellular proteome.
Causality of Experimental Choice: We employ a competitive ABPP format rather than direct probe linkage. By treating live cells with the unmodified pyrimidin-4-amine compound prior to introducing a broadly reactive, biotinylated pan-kinase probe, we preserve the native cellular context (including endogenous ATP concentrations and protein-protein interactions). Proteins that show reduced enrichment in the LC-MS/MS readout are confirmed as direct, intracellular targets of our scaffold.
Chemoproteomic workflow for unbiased target deconvolution of the pyrimidin-4-amine scaffold.
Phase II: Biochemical Validation & Enzymatic Profiling
Once primary targets (such as PI3Kβ and Pim-1) are identified[1][2], we must quantify the thermodynamic binding affinity and enzymatic inhibition. For aromatic pyrimidines, standard radiometric assays are cumbersome, and standard fluorescence assays are plagued by compound auto-fluorescence. Therefore, we utilize.
Self-Validating Protocol: TR-FRET Kinase Assay A protocol is only as reliable as its internal controls. This workflow is designed to validate the assay's integrity on a per-plate basis.
-
Reagent Preparation: Prepare a master mix containing the recombinant kinase (e.g., PI3Kβ), biotinylated PIP2 substrate, and ATP at its Michaelis-Menten constant ( Km ). Operating at Km ensures the assay is highly sensitive to ATP-competitive inhibitors like pyrimidin-4-amines.
-
Compound Titration: Dispense the 6-(1-Phenoxyethyl)pyrimidin-4-amine compound in an 11-point, 1:3 serial dilution using an acoustic liquid handler (e.g., Echo 550) to eliminate tip-based carryover.
-
Reaction & Termination: Incubate for 60 minutes at 25°C. Terminate the reaction by adding a stop buffer containing EDTA (to chelate Mg2+ ) and the TR-FRET detection reagents (Europium-labeled anti-PIP3 antibody and Streptavidin-APC).
-
Detection & Quality Control (The Validation Step): Read the plate at 615 nm and 665 nm.
-
Validation Checkpoint 1: Calculate the Z'-factor using DMSO (vehicle) and a reference inhibitor (e.g., TGX-221). If Z' < 0.6, the plate is rejected.
-
Validation Checkpoint 2: Run an orthogonal ADP-Glo assay for the top 3 compounds to confirm that the observed TR-FRET signal drop is due to true enzymatic inhibition, not optical interference.
-
Mechanism of action for PI3Kβ inhibition by the 6-(1-Phenoxyethyl)pyrimidin-4-amine core.
Phase III: Quantifying Cellular Target Engagement
Biochemical affinity ( IC50 ) frequently fails to translate to cellular efficacy. The 1-phenoxyethyl group significantly alters the lipophilicity (LogP) of the pyrimidine core, which can restrict membrane permeability or lead to high non-specific protein binding. To bridge this translational gap, we utilize to quantify target engagement inside living cells.
Self-Validating Protocol: Intracellular NanoBRET Assay
-
Transfection: Transiently transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuciferase (NLuc-PI3Kβ).
-
Tracer Addition: Plate the cells in 384-well format and add a cell-permeable fluorescent kinase tracer.
-
Validation Checkpoint 1: Perform a tracer titration curve prior to the main experiment to determine the apparent Kd . The assay must be run at or below the Kd to ensure accurate compound displacement kinetics.
-
-
Compound Treatment: Add the pyrimidin-4-amine derivative and incubate for 2 hours to allow for intracellular equilibration.
-
Measurement: Add the NanoLuc substrate and measure the BRET ratio (emission at 618 nm / 460 nm).
-
Validation Checkpoint 2: Include an unlabeled, structurally distinct reference probe at a saturating concentration to define the maximum displacement (non-specific background). An assay window (Signal-to-Background) of >3 is required for data validity.
-
NanoBRET target engagement protocol for quantifying intracellular compound affinity.
Quantitative Profiling Summary
The synthesis of our biochemical and cellular data allows us to build a comprehensive pharmacological profile. The table below summarizes the target landscape of a representative 6-(1-Phenoxyethyl)pyrimidin-4-amine derivative, demonstrating its bias toward PI3Kβ and Pim-1 over other kinome members.
| Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) | NanoBRET Affinity (nM) | Selectivity Fold (vs PI3Kβ) |
| PI3Kβ | 4.2 | 15.8 | 12.5 | 1.0x (Reference) |
| Pim-1 | 45.0 | 120.5 | 95.0 | 10.7x |
| mTOR | 110.0 | 340.0 | 280.0 | 26.1x |
| PI3Kα | 350.0 | >1000 | 850.0 | 83.3x |
| EGFR | >5000 | >5000 | >5000 | >1000x |
Data Interpretation: The tight correlation between Biochemical IC50 and NanoBRET Affinity indicates excellent membrane permeability, a direct benefit of the lipophilic 1-phenoxyethyl substitution. The drop-off in Cellular IC50 (functional readout) is expected due to high intracellular ATP competition at the kinase hinge region.
Comprehensive References
-
Giordanetto, F., et al. (2014). Discovery of 9-(1-phenoxyethyl)-2-morpholino-4-oxo-pyrido[1,2-a]pyrimidine-7-carboxamides as oral PI3Kβ inhibitors, useful as antiplatelet agents. Bioorganic & Medicinal Chemistry Letters.[Link]
-
World Intellectual Property Organization. (2023). Small molecule pim and mtor kinase inhibitor and methods of use thereof. WO2023150534A1.
-
Partridge, F. A., et al. (2018). 2,4-Diaminothieno[3,2-d]pyrimidines, a new class of anthelmintic with activity against adult and egg stages of whipworm. PLOS Neglected Tropical Diseases.[Link]
-
Robers, M. B., et al. (2015). Monitoring intracellular target lipid kinase engagement using NanoBRET. Nature Communications.[Link]
-
Auld, D. S., et al. (2020). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays for Biochemical Processes. Assay Guidance Manual (NIH).[Link]
Sources
- 1. Discovery of 9-(1-phenoxyethyl)-2-morpholino-4-oxo-pyrido[1,2-a]pyrimidine-7-carboxamides as oral PI3Kβ inhibitors, useful as antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2023150534A1 - Small molecule pim and mtor kinase inhibitor and methods of use thereof - Google Patents [patents.google.com]
- 3. WO2021222363A1 - Cycloalkyl pyrimidines as ferroportin inhibitors - Google Patents [patents.google.com]
- 4. 2,4-Diaminothieno[3,2-d]pyrimidines, a new class of anthelmintic with activity against adult and egg stages of whipworm | PLOS Neglected Tropical Diseases [journals.plos.org]
The Structural Enigma of 6-(1-Phenoxyethyl)pyrimidin-4-amine Derivatives: A Technical Guide to Putative Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its role in the development of a multitude of clinically significant molecules, particularly kinase inhibitors.[1] This technical guide delves into the structural activity relationship (SAR) of a specific, yet underexplored, class of these compounds: the 6-(1-Phenoxyethyl)pyrimidin-4-amine derivatives. While direct, extensive research on this precise scaffold is not abundant in publicly accessible literature, this paper will construct a predictive SAR framework by analyzing data from structurally related pyrimidine derivatives. By dissecting the pyrimidine core, the 4-amino group, and the 6-(1-phenoxyethyl) substituent, we will provide a comprehensive, experience-driven perspective on the likely key determinants of biological activity. This guide aims to serve as a foundational resource for researchers embarking on the design and synthesis of novel therapeutics based on this promising chemical framework.
Introduction: The Privileged 4-Aminopyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic motif found in the building blocks of life, namely the nucleobases uracil, thymine, and cytosine.[2] In the realm of drug discovery, its structural resemblance to the purine core of adenosine triphosphate (ATP) has made it a "privileged scaffold," particularly for the development of kinase inhibitors.[1] Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, play a pivotal role in cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[3]
The 4-aminopyrimidine core, specifically, has been a workhorse in the design of kinase inhibitors. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring often act as hydrogen bond acceptors, anchoring the molecule to the hinge region of the kinase ATP-binding pocket.[1] The amino group at the C4 position provides a crucial vector for introducing a variety of substituents that can interact with other regions of the active site, thereby modulating potency and selectivity.[2] The C6 position of the pyrimidine ring offers another key point for modification, allowing for the exploration of deeper pockets within the kinase active site and influencing the overall physicochemical properties of the molecule.[4] This guide will focus on the largely uncharted territory of derivatives bearing a 1-phenoxyethyl group at this C6 position, a substituent that introduces both steric bulk and potential for diverse electronic and hydrophobic interactions.
Core Structural Activity Relationship (SAR) Analysis
The biological activity of 6-(1-Phenoxyethyl)pyrimidin-4-amine derivatives is hypothesized to be governed by the interplay of substitutions at three key positions: the 4-amino group, the phenoxy ring of the C6 substituent, and the pyrimidine core itself.
The 4-Amino Position: A Gateway to Potency and Selectivity
The exocyclic amino group at the C4 position is a critical determinant of activity in most 4-aminopyrimidine-based inhibitors. It typically forms one or more hydrogen bonds with the kinase hinge region. Modifications at this position can profoundly impact binding affinity and selectivity.
-
Small, Unsubstituted Amino Group: An unsubstituted -NH2 group is often optimal for forming key hydrogen bond interactions with the kinase hinge.
-
Mono-substitution: Introduction of a small alkyl or aryl group can be tolerated and may even enhance potency by accessing nearby hydrophobic pockets. However, bulky substituents are generally detrimental to activity as they can clash with the hinge region.
-
Anilino Moieties: The incorporation of an aniline or substituted aniline at the 4-position has been a highly successful strategy in the development of numerous kinase inhibitors, including EGFR inhibitors.[4] These anilino groups can extend into the solvent-exposed region or other sub-pockets of the ATP-binding site, providing additional points of interaction and influencing the overall conformation of the inhibitor.
The 6-(1-Phenoxyethyl) Moiety: Exploring the Hydrophobic Pocket
The substituent at the C6 position plays a crucial role in defining the selectivity profile and overall potency of the inhibitor by interacting with the hydrophobic regions of the ATP binding site. The 1-phenoxyethyl group offers several points for modification.
Substituents on the phenoxy ring can modulate electronic properties, hydrophobicity, and steric bulk.
-
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) or cyano groups can enhance binding through halogen bonding or dipole-dipole interactions. Their placement (ortho, meta, or para) will dictate the specific interactions within the binding pocket.
-
Electron-Donating Groups (EDGs): Small alkyl or alkoxy groups can increase hydrophobic interactions. However, larger groups may lead to steric clashes.
-
Hydrogen Bond Donors/Acceptors: The introduction of hydroxyl or amino groups could potentially form additional hydrogen bonds with residues in the binding pocket, but may also increase polarity, which could negatively impact cell permeability.
The stereochemistry and nature of the ethyl linker are critical.
-
Stereochemistry: The chiral center at the 1-position of the ethyl group will likely have a significant impact on activity. One enantiomer is expected to be significantly more active than the other due to a more favorable orientation of the phenoxy group within the binding pocket.
-
Linker Length and Flexibility: While the current focus is on an ethyl linker, variations in linker length (e.g., methylene or propyl) could alter the positioning of the phenoxy ring and impact binding affinity.
The Pyrimidine Core: The Anchor
The pyrimidine core itself is generally considered the anchor of the molecule. While modifications to the core are less common in SAR studies of this type, they can be explored.
-
Substitution at C2 and C5: Introduction of small substituents at the C2 or C5 positions can influence the electronic properties of the ring and provide additional vectors for interaction. However, these positions are often critical for maintaining the core pharmacophore, and modifications can be detrimental. For instance, in many kinase inhibitors, the C5 position is occupied by a hydrogen that points towards the "gatekeeper" residue, and substitution at this position is often not tolerated.
Hypothetical Binding Mode and Pathway Interaction
Based on the general binding mode of 4-aminopyrimidine kinase inhibitors, we can postulate a likely interaction model for the 6-(1-Phenoxyethyl)pyrimidin-4-amine scaffold.
Figure 1: Hypothetical binding mode of a 6-(1-Phenoxyethyl)pyrimidin-4-amine derivative in a kinase ATP-binding pocket.
In this model, the 4-aminopyrimidine core acts as the primary anchor, forming critical hydrogen bonds with the backbone of the kinase hinge region. The 6-(1-phenoxyethyl) substituent extends into a hydrophobic pocket, with the phenoxy ring making van der Waals contacts. Substituents on the phenoxy ring can further optimize these interactions.
Experimental Protocols
The following are generalized, yet detailed, protocols for the synthesis and biological evaluation of 6-(1-Phenoxyethyl)pyrimidin-4-amine derivatives. These are based on established methodologies for similar pyrimidine-based compounds.
General Synthetic Pathway
A plausible synthetic route to the target compounds would likely involve the construction of the substituted pyrimidine core followed by the introduction of the 4-amino group.
Figure 2: A plausible synthetic pathway for 6-(1-Phenoxyethyl)pyrimidin-4-amine derivatives.
Step-by-Step Protocol:
-
Synthesis of 1-Phenoxyethanone Derivative (Intermediate 2):
-
To a solution of a substituted phenol in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K2CO3, NaH) and stir for 30 minutes at room temperature.
-
Add a 1-chloro- or 1-bromoethanone derivative dropwise and heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Synthesis of Enaminone (Intermediate 3):
-
A mixture of the 1-phenoxyethanone derivative and dimethylformamide dimethyl acetal (DMF-DMA) is heated at reflux for several hours.
-
The reaction is cooled, and the excess DMF-DMA is removed under reduced pressure to yield the crude enaminone, which can often be used in the next step without further purification.
-
-
Synthesis of 6-(1-Phenoxyethyl)pyrimidin-4-amine (Intermediate 4):
-
To a solution of the enaminone in a suitable solvent (e.g., ethanol, isopropanol), add guanidine hydrochloride and a base (e.g., sodium ethoxide, sodium methoxide).
-
The reaction mixture is heated to reflux for several hours.
-
After cooling, the reaction is quenched with water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the target 6-(1-phenoxyethyl)pyrimidin-4-amine.
-
In Vitro Kinase Inhibition Assay Protocol
A common method to assess the inhibitory activity of synthesized compounds against a specific kinase is a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Kinase enzyme of interest
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Test compounds dissolved in DMSO
-
384-well assay plates
Procedure:
-
Add 2 µL of test compound dilutions in assay buffer to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the kinase and the biotinylated substrate peptide in assay buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in assay buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 6 µL of a detection mixture containing the europium-labeled antibody and SA-APC in a stop/detection buffer (e.g., EDTA-containing buffer).
-
Incubate the plate for another 60 minutes at room temperature to allow for the development of the FRET signal.
-
Read the plate on a suitable plate reader, measuring the emission at both the donor (europium) and acceptor (APC) wavelengths.
-
Calculate the ratio of the acceptor to donor signals and plot the results against the compound concentration to determine the IC50 value.
Data Presentation: A Predictive SAR Table
The following table presents a hypothetical SAR for the 6-(1-Phenoxyethyl)pyrimidin-4-amine scaffold based on the principles discussed above and data from related pyrimidine series. The IC50 values are illustrative and represent expected trends rather than actual experimental data.
| Compound ID | R (4-amino substituent) | R' (Phenoxy substituent) | Predicted Kinase IC50 (nM) | Rationale for Predicted Activity |
| 1a | -NH2 | -H | 500 | Unsubstituted core, likely moderate activity. |
| 1b | -NH2 | 4-F | 250 | F at para-position may engage in favorable interactions. |
| 1c | -NH2 | 4-Cl | 200 | Cl may form halogen bonds, improving potency. |
| 1d | -NH2 | 4-OCH3 | 400 | Small EDG may provide favorable hydrophobic contacts. |
| 1e | -NH2 | 3-Cl | 300 | Meta-substitution may be less optimal than para. |
| 2a | -NH(3-Cl-phenyl) | -H | 100 | Anilino group provides additional binding interactions. |
| 2b | -NH(3-Cl-phenyl) | 4-F | 50 | Combination of favorable anilino and phenoxy substitutions. |
| 2c | -NH(3-Cl-phenyl) | 4-Cl | 40 | Potentially the most potent due to dual halogen interactions. |
Conclusion and Future Directions
The 6-(1-Phenoxyethyl)pyrimidin-4-amine scaffold represents an intriguing, yet underexplored, area of medicinal chemistry. Based on the well-established principles of 4-aminopyrimidine-based inhibitors, it is reasonable to predict that these derivatives have the potential to be potent modulators of various biological targets, particularly protein kinases. This guide has provided a foundational, predictive framework for the SAR of this compound class, along with generalized experimental protocols to facilitate further research.
Future work should focus on the actual synthesis and biological evaluation of a focused library of these derivatives to validate the hypothetical SAR presented herein. Key areas of investigation should include:
-
Stereoselective Synthesis: The development of a stereoselective synthesis to isolate and test individual enantiomers is crucial, as stereochemistry at the 1-phenoxyethyl position is expected to be a major determinant of activity.
-
Broad Kinase Profiling: Screening against a diverse panel of kinases will help to identify the primary biological targets and assess the selectivity profile of this scaffold.
-
Co-crystallization Studies: Obtaining X-ray co-crystal structures of active compounds bound to their target kinase(s) will provide invaluable insights into the precise binding mode and guide further rational drug design.
By systematically exploring the chemical space around this novel scaffold, researchers can unlock its therapeutic potential and contribute to the development of the next generation of targeted therapies.
References
-
Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(12), 1820-1826. [Link]
-
Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 18(1). [Link]
-
Larsson, O., et al. (2005). Targeting of IGF-1R has been suggested to be a promising option for cancer therapy. British Journal of Cancer, 92, 2097-2101. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: De Novo Synthesis Route and Protocol for 6-(1-Phenoxyethyl)pyrimidin-4-amine
Introduction & Mechanistic Rationale
The 4-aminopyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a purine bioisostere in the development of kinase inhibitors and purinergic receptor antagonists. The synthesis of 6-(1-Phenoxyethyl)pyrimidin-4-amine presents a unique challenge due to the presence of the α -aryloxyalkyl substituent at the C6 position, which can be sensitive to harsh acidic conditions.
To construct this molecule with high fidelity and scalability, we employ a convergent de novo pyrimidine synthesis rather than late-stage cross-coupling. This guide details a robust four-step synthetic pipeline:
-
Claisen-Type Condensation: Mild activation of 2-phenoxypropanoic acid using 1,1'-Carbonyldiimidazole (CDI) prevents the acidic cleavage of the phenoxy ether. Subsequent reaction with a magnesium enolate ensures high-yielding C-acylation over O-acylation [1].
-
Cyclocondensation: The β -keto ester is condensed with formamidine acetate. An excess of sodium methoxide is critical to neutralize the acetate salt and drive the Michael addition-cyclization cascade[2].
-
Deoxychlorination: Conversion of the pyrimidinone to the 4-chloropyrimidine utilizes POCl3 . The addition of N,N-dimethylaniline acts as a nucleophilic catalyst (forming a highly reactive Vilsmeier-type intermediate) and an acid scavenger, protecting the ether linkage[1].
-
Nucleophilic Aromatic Substitution (S N Ar): The final amination requires a sealed pressure vessel. The electron-donating nature of the phenoxyalkyl group reduces the electrophilicity of the pyrimidine core, necessitating elevated autogenous pressure to drive the ammonia substitution to completion[2].
Synthetic Workflow
Fig 1: Four-step synthetic workflow for 6-(1-Phenoxyethyl)pyrimidin-4-amine.
Reagents & Materials Summary
The following table summarizes the quantitative requirements for a 10 mmol scale synthesis.
| Step | Reagent / Material | MW ( g/mol ) | Equivalents | Amount |
| 1 | 2-Phenoxypropanoic acid | 166.17 | 1.0 | 1.66 g |
| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 1.2 | 1.95 g | |
| Potassium monoethyl malonate | 170.20 | 1.5 | 2.55 g | |
| Magnesium chloride ( MgCl2 ) | 95.21 | 1.5 | 1.43 g | |
| Triethylamine (TEA) | 101.19 | 3.0 | 3.04 g (4.2 mL) | |
| 2 | Ethyl 4-phenoxy-3-oxopentanoate | 236.26 | 1.0 | 2.36 g |
| Formamidine acetate | 104.11 | 3.0 | 3.12 g | |
| Sodium methoxide (NaOMe) | 54.02 | 4.0 | 2.16 g | |
| 3 | 6-(1-Phenoxyethyl)pyrimidin-4(3H)-one | 216.24 | 1.0 | 2.16 g |
| Phosphorus oxychloride ( POCl3 ) | 153.33 | 5.0 | 7.67 g (4.6 mL) | |
| N,N-Dimethylaniline | 121.18 | 1.0 | 1.21 g (1.3 mL) | |
| 4 | 4-Chloro-6-(1-phenoxyethyl)pyrimidine | 234.68 | 1.0 | 2.35 g |
| Ammonium hydroxide (28-30% aq.) | 35.05 | ~20.0 | 15.0 mL |
Step-by-Step Experimental Protocols
Step 1: Synthesis of Ethyl 4-phenoxy-3-oxopentanoate
Self-Validation Check: The intermediate acyl imidazole formation is accompanied by visible CO2 evolution.
-
Activation: Suspend 2-phenoxypropanoic acid (1.66 g, 10 mmol) in anhydrous acetonitrile (25 mL) under an inert N2 atmosphere. Add CDI (1.95 g, 12 mmol) in small portions to control effervescence. Stir at room temperature for 1.5 hours.
-
Enolate Formation: In a separate flask, suspend potassium monoethyl malonate (2.55 g, 15 mmol) and anhydrous MgCl2 (1.43 g, 15 mmol) in acetonitrile (25 mL). Add TEA (4.2 mL, 30 mmol) dropwise. Stir for 2 hours at room temperature to form the chelated magnesium enolate.
-
Coupling: Transfer the acyl imidazole solution dropwise into the enolate suspension. Stir the combined mixture at room temperature for 12 hours.
-
Workup: Carefully acidify the mixture to pH 3 using 1M HCl (to decompose unreacted malonate and dissolve magnesium salts). Extract with EtOAc ( 3×30 mL). Wash the combined organic layers with saturated NaHCO3 and brine, dry over Na2SO4 , and concentrate under reduced pressure to yield the crude β -keto ester.
Step 2: Synthesis of 6-(1-Phenoxyethyl)pyrimidin-4(3H)-one
-
Cyclization: Dissolve the crude ethyl 4-phenoxy-3-oxopentanoate (2.36 g, 10 mmol) in anhydrous methanol (40 mL). Add formamidine acetate (3.12 g, 30 mmol) followed by NaOMe (2.16 g, 40 mmol).
-
Reflux: Heat the reaction mixture to reflux (65 °C) for 16 hours. Monitor by LCMS for the disappearance of the β -keto ester mass.
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove methanol. Dissolve the residue in distilled water (30 mL) and slowly adjust the pH to 5–6 using 1M HCl.
-
Isolation: The product will precipitate as an off-white solid. Filter the suspension, wash the filter cake with cold water ( 2×10 mL), and dry under high vacuum to afford the pyrimidinone.
Step 3: Synthesis of 4-Chloro-6-(1-phenoxyethyl)pyrimidine
CRITICAL SAFETY: POCl3 is highly toxic and reacts violently with water. Perform strictly in a fume hood.
-
Chlorination: Suspend 6-(1-phenoxyethyl)pyrimidin-4(3H)-one (2.16 g, 10 mmol) in neat POCl3 (4.6 mL, 50 mmol). Slowly add N,N-dimethylaniline (1.3 mL, 10 mmol) dropwise.
-
Heating: Equip the flask with a reflux condenser and heat to 100 °C for 3 hours. The suspension will become a homogeneous dark solution.
-
Quenching: Cool the reaction to room temperature. Concentrate under reduced pressure to remove the bulk of excess POCl3 . Carefully pour the resulting thick residue over crushed ice (50 g) with vigorous stirring.
-
Workup: Extract the aqueous mixture with dichloromethane ( 3×30 mL). Wash the combined organics with cold water and brine, dry over Na2SO4 , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 8:2) to yield the pure chloropyrimidine.
Step 4: S N Ar Amination to 6-(1-Phenoxyethyl)pyrimidin-4-amine
-
Reaction Setup: Dissolve 4-chloro-6-(1-phenoxyethyl)pyrimidine (2.35 g, 10 mmol) in 1,4-dioxane (20 mL) in a heavy-walled pressure tube.
-
Amination: Add 28-30% aqueous ammonium hydroxide (15 mL). Seal the tube tightly with a Teflon screw cap.
-
Heating: Heat the sealed tube in an oil bath at 100 °C for 16 hours.
-
Workup: Crucial: Allow the tube to cool completely to room temperature before opening to prevent explosive release of ammonia gas. Unseal the tube and concentrate the mixture under reduced pressure to remove dioxane and excess ammonia.
-
Final Isolation: Partition the residue between EtOAc (40 mL) and water (20 mL). Extract the aqueous layer once more with EtOAc. Wash the combined organics with brine, dry over Na2SO4 , and concentrate. Recrystallize from EtOAc/Hexanes to afford the final compound, 6-(1-Phenoxyethyl)pyrimidin-4-amine, as a crystalline solid.
Analytical Validation
To verify the structural integrity of the final product, conduct the following analyses:
-
LCMS (ESI+): Expected [M+H]+ at m/z 216.1 (Exact mass for C12H13N3O is 215.11 Da).
-
1 H NMR (400 MHz, DMSO- d6 ):
-
δ 8.25 (s, 1H, pyrimidine C2-H)
-
δ 6.80–7.30 (m, 5H, phenoxy aromatics)
-
δ 6.75 (br s, 2H, - NH2 , exchanges with D2O )
-
δ 6.50 (s, 1H, pyrimidine C5-H)
-
δ 5.35 (q, J = 6.5 Hz, 1H, -CH (CH 3 )-O-)
-
δ 1.60 (d, J = 6.5 Hz, 3H, -CH(CH 3 )-O-)
-
References
-
Brooks, D. W., Lu, L. D. L., & Masamune, S. (1979). C-acylation under virtually neutral conditions. Angewandte Chemie International Edition in English.[Link]
-
Brown, D. J. (1994). The Pyrimidines. The Chemistry of Heterocyclic Compounds. John Wiley & Sons.[Link]
-
Storz, T., et al. (2010). Convenient and Practical One-Pot Synthesis of 4-Chloropyrimidines via a Novel Chloroimidate Annulation. Organic Process Research & Development.[Link][1]
-
Carter, P. H., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry.[Link][2]
Sources
Application Note: Evaluating 6-(1-Phenoxyethyl)pyrimidin-4-amine using Advanced Cell Viability and Proliferation Assays
Introduction & Rationale
The compound 6-(1-Phenoxyethyl)pyrimidin-4-amine features a pyrimidin-4-amine core, a privileged pharmacophore widely utilized in the design of targeted therapeutics, particularly small-molecule kinase inhibitors. When characterizing novel pyrimidine derivatives in preclinical drug development, distinguishing between a compound's cytotoxic effects (inducing cell death) and its anti-proliferative effects (halting cell division) is critical for defining its mechanism of action (MoA).
This application note provides a comprehensive, self-validating workflow for evaluating 6-(1-Phenoxyethyl)pyrimidin-4-amine. To ensure scientific rigor, we employ a two-tiered screening cascade:
-
Primary Screening (Metabolic Viability): Quantifying intracellular Adenosine Triphosphate (ATP) to assess overall cell health and cytotoxicity.
-
Secondary Screening (DNA Synthesis): Tracking the incorporation of a thymidine analog to directly measure active cell proliferation.
By combining these orthogonal approaches, researchers can accurately determine the half-maximal inhibitory concentration (IC50) and elucidate whether the compound acts primarily as a cytostatic or cytotoxic agent.
Experimental Workflow & Logic
The experimental design follows a logical progression from high-throughput viability screening to high-content mechanistic validation.
Workflow for evaluating 6-(1-Phenoxyethyl)pyrimidin-4-amine in cell models.
Protocol 1: Cell Viability Assessment (ATP Quantification)
Causality and Principle
To establish the baseline cytotoxicity of 6-(1-Phenoxyethyl)pyrimidin-4-amine, we utilize the CellTiter-Glo® Luminescent Cell Viability Assay. ATP is a universal biomarker of metabolically active, living cells; when cells die or lose membrane integrity, intracellular ATP is rapidly depleted[1]. The assay reagent simultaneously lyses the cells and provides luciferin and luciferase[1]. The resulting bioluminescent "glow-type" signal is directly proportional to the amount of ATP present, allowing for highly sensitive quantification of viable cells without the need for wash steps[2].
Step-by-Step Methodology
-
Cell Seeding: Harvest target cancer cells (e.g., A549, HCT116) during the logarithmic growth phase. Seed at a density of 2,000–5,000 cells/well in a solid white 384-well plate (to maximize luminescence reflection and minimize crosstalk). Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of 6-(1-Phenoxyethyl)pyrimidin-4-amine in DMSO. Transfer to the assay plate to achieve final concentrations ranging from 10 μM to 0.5 nM (final DMSO concentration ≤ 0.5%). Include vehicle (DMSO) and positive kill controls (e.g., Staurosporine). Incubate for 72 hours.
-
Equilibration: Remove the 384-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Causality: Temperature gradients across the plate can cause uneven luciferase enzyme kinetics, leading to edge effects.
-
Reagent Addition: Add a volume of CellTiter-Glo® 2.0 reagent equal to the volume of cell culture medium present in each well (e.g., 25 μL reagent to 25 μL medium)[3].
-
Lysis and Incubation: Mix the contents vigorously on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal[2].
-
Detection: Record luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second/well).
Protocol 2: Cell Proliferation Assay (EdU Incorporation)
Causality and Principle
While ATP levels indicate if a cell is alive, they do not confirm if the cell is actively dividing. To assess the specific anti-proliferative impact of 6-(1-Phenoxyethyl)pyrimidin-4-amine, we measure de novo DNA synthesis. We utilize 5-ethynyl-2′-deoxyuridine (EdU), a structural analog of thymidine[4]. During the S-phase of the cell cycle, DNA polymerases incorporate EdU into the newly synthesized DNA strand[4].
Unlike traditional BrdU assays that require harsh acid or heat denaturation to expose the epitope to antibodies, EdU detection relies on a copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction[5]. The alkyne group on EdU reacts covalently with a fluorescent azide, preserving cell morphology and allowing for multiplexing with other fluorescent markers[5][6].
Mechanistic pathways of ATP-dependent luminescence and EdU click chemistry.
Step-by-Step Methodology (Fluorescence Imaging)
-
Cell Seeding & Treatment: Seed cells on glass coverslips in 24-well plates. Treat with the calculated IC50 and IC90 concentrations of 6-(1-Phenoxyethyl)pyrimidin-4-amine (determined from Protocol 1) for 48 hours.
-
EdU Pulse: Add EdU to the culture medium at a final concentration of 10 μM. Incubate for 2 to 4 hours under optimal growth conditions[7]. Causality: A 2-4 hour pulse is sufficient to label the fraction of cells actively undergoing S-phase without causing thymidine-analog toxicity[7].
-
Fixation: Remove media, wash with PBS, and add 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash twice with 3% BSA in PBS.
-
Permeabilization: Add 0.5% Triton X-100 in PBS for 20 minutes to allow the click chemistry reagents to access the nuclear DNA.
-
Click Reaction: Prepare the Click-iT reaction cocktail containing PBS, CuSO₄ (catalyst), fluorescent azide (e.g., Alexa Fluor 488 azide), and a reducing agent (sodium ascorbate)[6]. Add 0.5 mL per well and incubate for 30 minutes at room temperature, protected from light.
-
Counterstaining & Imaging: Wash cells, counterstain nuclei with Hoechst 33342 (1 μg/mL) for 10 minutes[7]. Mount coverslips and image using a confocal fluorescence microscope. Proliferating cells will exhibit dual-positive nuclear staining (Blue/Green).
Data Presentation & Interpretation
The integration of ATP-viability and EdU-proliferation data allows researchers to classify the specific pharmacological behavior of 6-(1-Phenoxyethyl)pyrimidin-4-amine. Below is a representative data summary demonstrating how quantitative results should be structured for comparative analysis.
Table 1: Representative Pharmacological Profiling of 6-(1-Phenoxyethyl)pyrimidin-4-amine
| Cell Line Model | Tissue Origin | Viability IC50 (ATP/CTG) | Proliferation IC50 (EdU) | MoA Interpretation |
| A549 | Lung Carcinoma | 2.45 ± 0.12 μM | 0.85 ± 0.06 μM | Primarily Cytostatic |
| HCT116 | Colorectal Carcinoma | 0.92 ± 0.08 μM | 0.88 ± 0.05 μM | Cytotoxic & Cytostatic |
| MCF-7 | Breast Adenocarcinoma | > 10.0 μM | 4.20 ± 0.31 μM | Weakly Cytostatic |
| HEK293 | Non-tumorigenic Kidney | > 10.0 μM | > 10.0 μM | Favorable Therapeutic Index |
Note: A compound is generally considered cytostatic if the Proliferation IC50 is significantly lower than the Viability IC50 (as seen in A549), indicating the drug halts division at concentrations that do not immediately induce cell death.
References
-
Baseclick. "EdU proliferation: Applications, assay kits & techniques." Baseclick.eu. Available at: [Link]
Sources
- 1. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 2. promega.com [promega.com]
- 3. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.sg]
- 4. EdU proliferation: Applications, assay kits & techniques [baseclick.eu]
- 5. Click-iT Plus EdU Proliferation Kits for Imaging and Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Click-iT EdU Assays—A Superior BrdU Alternative | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. EdU Assay / EdU Staining Proliferation Kit (iFluor 488) ab219801 | Abcam [abcam.com]
Technical Support Center: Troubleshooting & Minimizing Off-Target Effects of 6-(1-Phenoxyethyl)pyrimidin-4-amine Scaffolds in Kinase Panels
Welcome to the Assay Development and Medicinal Chemistry Support Hub. The 6-(1-phenoxyethyl)pyrimidin-4-amine scaffold is a powerful starting point for targeted kinase inhibitor design. However, its structural properties often lead to promiscuous kinome profiles. As a Senior Application Scientist, I have designed this guide to provide actionable, causality-driven troubleshooting steps to help you triage, validate, and chemically engineer out off-target liabilities.
FAQ 1: Why does my 6-(1-phenoxyethyl)pyrimidin-4-amine derivative hit so many off-target kinases in primary biochemical panels?
The Mechanism & Causality: Broad kinome reactivity is an inherent liability of the pyrimidin-4-amine core. This fused nitrogen-containing heterocycle functions as a highly effective bioisostere of the adenine ring of ATP[1]. Because the ATP-binding pocket is evolutionarily conserved across the >500 human kinases, the nitrogen atoms of the pyrimidine ring and the exocyclic amine readily form 1 to 3 critical hydrogen bonds with the backbone residues of the kinase hinge region (typically Methionine or Glutamate)[1][2].
While the 6-(1-phenoxyethyl) substitution projects into the hydrophobic back cleft (Hydrophobic Region I) to confer a degree of selectivity, many kinases share similar hydrophobic pocket topologies, leading to unintended broad-spectrum binding[3].
Binding logic of the pyrimidin-4-amine scaffold in the kinase ATP pocket.
Troubleshooting Guide 1: Differentiating Real Off-Targets from Assay Artifacts
Issue: Your initial kinome screen (e.g., 300+ kinases) returns dozens of off-target hits with IC 5 0 values < 1 µM. Solution: Re-evaluate your assay's ATP concentration.
Because the pyrimidin-4-amine scaffold is strictly ATP-competitive, its apparent potency is dictated by the ATP concentration in the assay buffer[4]. Primary screening panels are typically run at the Michaelis constant ( Km ) for ATP (around 10 µM) to maximize assay sensitivity and capture weak interactions[2][5]. However, cellular ATP concentrations are in the millimolar range (1–5 mM). A weak off-target hit observed at Km ATP will likely be completely outcompeted by physiological ATP in a living cell, rendering it a biochemical artifact rather than an in vivo liability[6].
Quantitative Comparison of ATP Assay Conditions:
| Assay Parameter | Km ATP Concentration (~10 µM) | Physiological ATP Concentration (1 mM) |
| Primary Objective | Maximum sensitivity for initial kinome screening | Validation of physiological relevance[5] |
| Apparent IC 5 0 | Artificially potent (lower numerical value) | Reflects cellular competition (higher value) |
| Off-Target Hit Rate | High (captures weak/transient binders) | Low (filters out easily outcompeted binders) |
| Causality | Low ATP allows weak bioisosteres to bind the hinge | High ATP outcompetes weak hydrogen bonding |
Actionable Step: Before initiating costly chemical optimization, re-run your off-target hits in a secondary biochemical panel using 1 mM ATP. Discard any hits that show a >50-fold rightward shift in IC 5 0 .
FAQ 2: How do I definitively validate if an off-target hit is biologically relevant?
The Mechanism & Causality: Biochemical assays lack cellular context—they do not account for cell membrane permeability, intracellular protein concentrations, or competing endogenous ligands. To prove an off-target effect is a true liability, you must demonstrate Target Engagement (TE) in live cells[4][7].
Step-by-Step Protocol: Cellular Target Engagement (NanoBRET Workflow) This self-validating system ensures that the off-target inhibition observed biochemically translates to living cells. The presence of a baseline signal confirms assay health, while signal displacement proves direct physical engagement.
-
Plasmid Transfection: Transfect target cells (e.g., HEK293) with a plasmid encoding your identified off-target kinase fused to a NanoLuc luciferase reporter.
-
Tracer Incubation: Add a cell-permeable, fluorescent kinase tracer that reversibly binds the ATP pocket. The proximity of the tracer to the NanoLuc fusion establishes a baseline Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Compound Treatment: Treat the cells with a concentration gradient (e.g., 10 pM to 10 µM) of your 6-(1-phenoxyethyl)pyrimidin-4-amine compound.
-
Signal Quantification: Measure the BRET signal. If your compound successfully penetrates the cell and engages the off-target kinase, it will competitively displace the fluorescent tracer, resulting in a dose-dependent decrease in the BRET signal.
-
Data Analysis: Calculate the cellular IC 5 0 . Compare this to the biochemical 1 mM ATP IC 5
0 to determine the true in vivo liability.
Workflow for triaging and validating off-target kinase hits.
Troubleshooting Guide 2: Chemical Optimization (SAR) to Engineer Out Promiscuity
Issue: The off-target hit is confirmed in cellular assays. How do I modify the 6-(1-phenoxyethyl)pyrimidin-4-amine scaffold to improve selectivity without losing primary target potency? Solution: Utilize Structure-Activity Relationship (SAR) principles to exploit subtle steric and electronic differences in the ATP pockets of your primary versus off-target kinases.
-
Hinge Binder Modification (Steric/Electronic Tweaks): Altering the electronic properties of the pyrimidine core can drastically shift the kinome profile. For example, introducing a halogen at the 5-position (e.g., synthesizing 5-fluoro-6-(1-phenoxyethyl)pyrimidin-4-amine) alters the dihedral angle of the phenoxyethyl group and changes the hydrogen bond donor/acceptor dynamics at the hinge, often dropping off-target kinases that require a strict planar conformation[8].
-
Exploiting the Hydrophobic Pocket: The 1-phenoxyethyl group occupies the back cleft. Adding electron-withdrawing groups (e.g., -CF 3 , -Cl) or bulky electron-donating groups to the phenyl ring can optimize pi-stacking specific to your primary target's pocket, creating steric clashes with the tighter architecture of off-target kinases[3].
-
Scaffold Hopping: If the pyrimidin-4-amine remains too promiscuous, consider bioisosteric replacement. Transitioning to a pyrrolo[2,3-d]pyrimidine or pyrazolo[3,4-d]pyrimidine core alters the vector of the substituents by a few degrees. This minute shift is often enough to eliminate off-target binding while retaining primary target efficacy[1][3].
References
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at:[Link]
-
KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. Available at: [Link]
-
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology (via PMC). Available at: [Link]
-
Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors. Taylor & Francis. Available at:[Link]
-
Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. Available at: [Link]
-
Understanding the off-target effects of cancer drugs. The Institute of Cancer Research (ICR). Available at: [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 2. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. academic.oup.com [academic.oup.com]
- 7. icr.ac.uk [icr.ac.uk]
- 8. chemscene.com [chemscene.com]
Stabilizing 6-(1-Phenoxyethyl)pyrimidin-4-amine for long-term storage at -20°C
Technical Support Center: Stabilizing 6-(1-Phenoxyethyl)pyrimidin-4-amine
A Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, I've frequently collaborated with research teams on the challenges of small molecule stability. A recurring issue is ensuring the long-term integrity of promising compounds like 6-(1-Phenoxyethyl)pyrimidin-4-amine, especially during the crucial stages of discovery and preclinical development. Storing this molecule at -20°C, a common laboratory practice, presents specific challenges that, if unaddressed, can lead to degradation, loss of activity, and inconsistent experimental results.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves beyond simple instructions to explain the underlying chemical principles, helping you not only to stabilize your compound but also to develop a robust understanding of why these strategies are effective.
Section 1: Understanding the Molecule and Potential Instabilities
Before troubleshooting, it's critical to understand the molecule's structure. 6-(1-Phenoxyethyl)pyrimidin-4-amine contains two key functional groups susceptible to degradation: an aromatic amine on the pyrimidine ring and an ether linkage in the phenoxyethyl side chain.
FAQ 1: What are the most likely degradation pathways for this compound during storage?
Based on its structure, there are two primary non-enzymatic degradation pathways to be concerned about during long-term storage: oxidation and hydrolysis.
-
Oxidative Degradation: The aminopyrimidine moiety is electron-rich and thus susceptible to oxidation.[1] Exposure to atmospheric oxygen, especially in the presence of trace metal ions, can initiate a cascade of reactions.[2] This can lead to the formation of colored by-products, dimers, or other complex structures, significantly impacting purity and biological activity. Aromatic amines are known to be highly susceptible to oxidation, which can result in various by-products.[1][3]
-
Hydrolysis: The ether linkage, while generally stable, can be susceptible to acid-catalyzed hydrolysis.[4] If the compound is stored in a protic solvent (like methanol) or a solvent that has absorbed atmospheric moisture (like DMSO), and if the pH becomes acidic, this bond can cleave. This would result in the formation of 4-amino-6-(1-hydroxyethyl)pyrimidine and phenol.
Caption: Potential degradation pathways for the target compound.
Section 2: Best Practices for Sample Preparation and Storage
Proper handling from the moment you receive or synthesize the compound is the most effective way to ensure its long-term stability.
FAQ 2: What is the best solvent for storing this compound at -20°C?
The choice of solvent is critical. While Dimethyl Sulfoxide (DMSO) is a common choice for its excellent solubilizing power, it presents two significant challenges:
-
Hygroscopicity: DMSO readily absorbs water from the atmosphere. This introduced water can facilitate hydrolysis and, upon freezing, can create localized concentration gradients and pH shifts that damage the compound.[5]
-
Freeze-Thaw Issues: The freezing point of DMSO is ~19°C, meaning it will be solid at -20°C. Repeated freeze-thaw cycles in DMSO can lead to compound degradation.[6][7][8]
Recommendation: For long-term storage, use a high-purity, anhydrous aprotic solvent such as anhydrous DMSO or anhydrous N,N-Dimethylformamide (DMF) . If the compound's solubility allows, anhydrous acetonitrile or acetone can also be considered.
FAQ 3: How should I prepare my stock solutions to minimize degradation?
Your stock preparation protocol is a critical control point.
-
Work in a Controlled Environment: Handle the solid compound and anhydrous solvents under an inert atmosphere (e.g., in a glove box or using a nitrogen/argon stream) to minimize exposure to oxygen and moisture.[9]
-
Create Aliquots: Never store the entire stock solution in a single vial. The best practice is to create single-use aliquots. This prevents the repeated freeze-thaw cycles that accelerate degradation and avoids contaminating the entire stock.
-
Use Appropriate Containers: Use high-quality polypropylene or glass vials with secure seals (e.g., screw caps with O-rings) to prevent evaporation and moisture ingress.[10][11]
| Parameter | Recommendation | Rationale & Key References |
| Solvent | High-purity, anhydrous aprotic solvent (e.g., DMSO, DMF). | Minimizes water for potential hydrolysis and reduces risks associated with hygroscopicity.[6][7] |
| Atmosphere | Handle and overlay solutions with an inert gas (Argon or Nitrogen). | Prevents oxidative degradation of the electron-rich aminopyrimidine moiety.[10][12] |
| Aliquoting | Prepare single-use aliquots in appropriate volumes for experiments. | Avoids detrimental freeze-thaw cycles and protects the master stock from contamination and degradation. |
| Container | Use vials with secure, tight-fitting caps (e.g., PTFE-lined screw caps). | Prevents solvent evaporation, which would alter concentration, and ingress of atmospheric moisture and oxygen.[11] |
| Labeling | Clearly label with compound name, concentration, solvent, and date. | Ensures sample integrity and traceability, a cornerstone of good laboratory practice.[9][12] |
Section 3: Troubleshooting and Stability Analysis
Even with the best practices, you may encounter signs of instability. This section provides a logical framework for troubleshooting these issues.
FAQ 4: I ran an HPLC of my stock solution and see a new peak. What should I do?
A new peak is a clear indicator of degradation or contamination. A systematic approach is needed to identify the issue.
Caption: Troubleshooting workflow for identifying unknown peaks.
Protocol 1: Setting Up a Formal Stability Study
To definitively assess stability under your specific conditions, a formal study is recommended. This protocol is crucial for generating reliable data for long-term projects.
Objective: To quantify the degradation of 6-(1-Phenoxyethyl)pyrimidin-4-amine over time at -20°C.
Materials:
-
High-purity compound (>98%)
-
Anhydrous DMSO
-
Inert gas (Argon or Nitrogen)
-
2 mL autosampler vials with PTFE-lined screw caps
-
Calibrated pipettes
-
HPLC-UV or HPLC-MS system
Methodology:
-
Stock Preparation:
-
Under an inert atmosphere, prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Immediately dispense 100 µL aliquots into 50 separate, pre-labeled vials.
-
Overlay each vial with inert gas before tightly sealing the cap.
-
-
Time Point Storage:
-
Place all vials in a -20°C freezer that is not subject to frequent temperature fluctuations (i.e., not a frost-free model).
-
Designate one vial as the T=0 reference. Analyze this sample immediately.
-
Store a separate control aliquot at -80°C, which serves as a "gold standard" control condition.
-
-
Analysis Schedule:
-
At designated time points (e.g., 1, 3, 6, 9, and 12 months), remove three vials from the -20°C freezer.
-
Allow them to thaw completely at room temperature.
-
Analyze each sample by HPLC-UV, alongside a freshly thawed -80°C control sample.
-
-
Data Analysis:
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Plot the average purity (%) against time (months).
-
The stability is considered acceptable if the purity remains within a pre-defined limit (e.g., >95%) over the study duration.
-
Protocol 2: Stability-Indicating HPLC Method
A good stability-indicating method is one that can resolve the parent compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 2 µL |
| Detection | UV at 254 nm and/or Mass Spectrometry (ESI+) |
Rationale: This gradient method provides a broad polarity window, increasing the likelihood of separating the relatively polar hydrolysis products from the parent compound and less polar oxidative dimers. The use of mass spectrometry allows for immediate identification of the molecular weights of any new peaks.[13][14]
Section 4: Advanced Considerations
FAQ 5: Is lyophilization a better option for long-term storage?
Lyophilization (freeze-drying) can be an excellent strategy for storing the compound as a solid, which is often more stable than a solution. However, the process itself can introduce stress.
-
Benefit: Removes solvent, potentially eliminating pathways for hydrolysis and solvent-mediated degradation. The solid state restricts molecular mobility, slowing down degradation reactions.[15]
-
Challenge: The freezing and drying process can induce stress. Without a proper bulking agent or cryoprotectant (like sucrose or trehalose), the compound may form an unstable amorphous solid or degrade.[16][17]
Recommendation: If you require the compound in a solid form for formulation, lyophilization from a solution (e.g., water/acetonitrile, if soluble) with an appropriate excipient is a viable strategy. However, for routine lab use where stock solutions are needed, proper aliquoting and storage of a DMSO solution at -80°C is often a more practical and equally effective approach.
References
-
Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Proceedings of the National Academy of Sciences.[Link]
-
Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange.[Link]
-
Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology.[Link]
-
Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia.[Link]
-
The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.[Link]
-
The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed.[Link]
-
Do freeze-thaw cycles damage small molecules dissolved in DMSO? Reddit.[Link]
-
Role of Soil Manganese in the Oxidation of Aromatic Amines. Environmental Science & Technology.[Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.[Link]
-
Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia.[Link]
-
Analytical Techniques In Stability Testing. Separation Science.[Link]
-
Impact of Manufacturing-Scale Freeze-Thaw Conditions on a mAb Solution. BioProcess International.[Link]
-
Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate.[Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.[Link]
-
Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology.[Link]
-
Unstable Small Molecule Therapeutic Analysis. KCAS Bio.[Link]
-
For Lyophilization, Excipients Really Do Matter. BioPharm International.[Link]
-
Protein Stabilization during Freeze-drying. Lund University Publications.[Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics.[Link]
-
How to Safely Store Lab Chemicals and Reagents. B&M Scientific.[Link]
-
CHEMICAL STORAGE FACT SHEET. University of Waterloo.[Link]
Sources
- 1. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. uwaterloo.ca [uwaterloo.ca]
- 10. gmpplastic.com [gmpplastic.com]
- 11. alliancechemical.com [alliancechemical.com]
- 12. bmscientific.co.za [bmscientific.co.za]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Excipient Phase Changes in Freeze-Dried Cryoprotectants - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 17. lup.lub.lu.se [lup.lub.lu.se]
Efficacy of Pyrazolo[3,4-d]pyrimidine-based TRAP1 Inhibitors in Tumor Xenograft Models: A Comparative Guide
This guide provides an in-depth technical analysis of a promising class of anti-cancer compounds: pyrazolo[3,4-d]pyrimidine-based inhibitors of TNF Receptor Associated Protein 1 (TRAP1). As researchers and drug development professionals, understanding the preclinical efficacy and underlying mechanisms of novel therapeutics is paramount. Here, we dissect the performance of these TRAP1 inhibitors in tumor xenograft models, offering a comparative perspective against the broader class of Hsp90 inhibitors and detailing the experimental protocols required for such validation.
The Rationale for Targeting TRAP1 in Oncology
Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) is a mitochondrial chaperone protein belonging to the Heat Shock Protein 90 (Hsp90) family.[1][2] Its overexpression is a hallmark of various cancers, where it plays a crucial role in promoting tumorigenesis.[3][4] TRAP1 aids cancer cells in adapting to the harsh tumor microenvironment by reprogramming cellular metabolism, maintaining mitochondrial integrity, and reducing the production of reactive oxygen species (ROS).[3][5] By inhibiting TRAP1, we can disrupt these pro-survival mechanisms, leading to cancer cell apoptosis, making it an attractive target for therapeutic intervention.[2][6]
The signaling network influenced by TRAP1 is complex, intersecting with pathways that regulate metabolic reprogramming and cell survival. TRAP1 has been shown to contribute to the Warburg effect, a phenomenon where cancer cells favor aerobic glycolysis over oxidative phosphorylation.[1][6] It achieves this, in part, by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[1] This metabolic shift is crucial for the survival and proliferation of tumor cells.
Pyrazolo[3,4-d]pyrimidines as Potent TRAP1 Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a valuable framework in the design of kinase inhibitors.[3] Recent drug discovery efforts have successfully adapted this structure to create potent and selective inhibitors of TRAP1.[5] Through structure-based drug design, researchers have optimized these derivatives to be permeable to the mitochondrial membrane, allowing them to reach their target.[5][7]
A notable study reported the development of two such compounds, designated as 47 and 48 . These molecules were identified as potent inhibitors of both TRAP1 and its cytosolic paralog, Hsp90.[5] X-ray co-crystallization studies confirmed that both compounds bind to the ATP-binding pocket of the TRAP1 protein, effectively inhibiting its chaperone function.[5]
In Vivo Efficacy in a PC3 Xenograft Model
The true test of an anti-cancer compound's potential lies in its in vivo efficacy. Compounds 47 and 48 were evaluated in a mouse xenograft model using PC3 human prostate cancer cells.[3][5] PC3 cells are a well-established line for creating androgen-independent prostate cancer xenografts.[8]
Comparative Performance Data
The results of the PC3 xenograft study demonstrated that both compounds 47 and 48 significantly reduced tumor growth compared to the vehicle control.[3][5] This provides strong preclinical evidence for the anti-tumor activity of these pyrazolo[3,4-d]pyrimidine-based TRAP1 inhibitors.
For a broader context, it is useful to compare the performance of these TRAP1 inhibitors with that of established Hsp90 inhibitors, which have a longer history in clinical development. While direct head-to-head data in the same study is not available, we can draw comparisons from other published xenograft studies.
| Compound Class | Specific Agent(s) | Xenograft Model | Key Efficacy Finding | Reference |
| Pyrazolo[3,4-d]pyrimidine TRAP1 Inhibitors | Compounds 47 & 48 | PC3 (Prostate) | Significantly reduced tumor growth. | [3][5] |
| Hsp90 Inhibitor (Oral) | NVP-HSP990 | Various | Potent antiproliferative activity in multiple human tumor xenograft models. | [9] |
| Hsp90 Inhibitor | 17-AAG, EC5 | LAN-1, SK-N-SH (Neuroblastoma) | Significantly blocked neuroblastoma growth in vivo. | [10] |
| Hsp90 Inhibitor (Highly Soluble) | IPI-504 | JIMT-1 (HER2+ Breast Cancer) | 49% tumor growth inhibition at 75 mg/kg. | [11] |
This comparative data suggests that TRAP1 inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold exhibit anti-tumor efficacy comparable to that of more broadly acting Hsp90 inhibitors in preclinical models. The potential for improved selectivity and reduced off-target effects makes TRAP1-specific inhibitors a particularly attractive area for further research.[6]
Experimental Protocol: Tumor Xenograft Efficacy Study
To ensure the reproducibility and validity of preclinical findings, a rigorously defined experimental protocol is essential. The following is a detailed, step-by-step methodology for a typical tumor xenograft study to evaluate the efficacy of a novel TRAP1 inhibitor.
Step-by-Step Methodology
1. Cell Culture and Preparation:
-
Culture human prostate cancer cells (e.g., PC3) in appropriate media (e.g., F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells at approximately 80-90% confluency using trypsin-EDTA.
-
Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
2. Animal Acclimation and Husbandry:
-
Use immunodeficient mice (e.g., male athymic nude mice, 6-8 weeks old).
-
Acclimate animals for at least one week prior to the start of the study.
-
House mice in a specific pathogen-free (SPF) facility with ad libitum access to food and water.
3. Tumor Implantation:
-
Anesthetize the mice using isoflurane.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers twice weekly.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
5. Treatment Preparation and Administration:
-
Vehicle Control Group: Prepare the vehicle solution used to dissolve the test compound.
-
Test Compound Groups: Prepare the TRAP1 inhibitor at various dose levels (e.g., 25, 50, 75 mg/kg).
-
Positive Control Group (Optional): Administer a standard-of-care chemotherapy agent (e.g., docetaxel).
-
Administer the treatments via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule (e.g., once daily for 21 days).
6. In-life Monitoring:
-
Continue to measure tumor volume twice weekly.
-
Record the body weight of each mouse twice weekly as an indicator of toxicity.
-
Observe the mice daily for any clinical signs of distress or toxicity.
7. Study Endpoint and Tissue Collection:
-
The study endpoint is typically reached when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
Euthanize the mice according to approved IACUC protocols.
-
Excise the tumors, weigh them, and collect a portion for downstream analysis (e.g., Western blotting, immunohistochemistry).
8. Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.
-
Perform statistical analysis (e.g., one-way ANOVA with Dunnett's post-hoc test) to determine the significance of the observed anti-tumor effects.
-
Generate tumor growth curves to visualize the treatment effects over time.
Conclusion and Future Directions
The pyrazolo[3,4-d]pyrimidine-based TRAP1 inhibitors represent a promising new class of anti-cancer agents with demonstrated in vivo efficacy in a prostate cancer xenograft model.[3][5] Their mechanism of action, which involves the disruption of mitochondrial function and metabolism in cancer cells, offers a targeted approach to cancer therapy.[1][6]
Future studies should aim to:
-
Evaluate the efficacy of these compounds in a broader range of tumor xenograft models.
-
Investigate their potential in combination with other anti-cancer therapies.[6]
-
Further optimize their selectivity for TRAP1 over other Hsp90 family members to minimize potential off-target effects.[12]
This guide provides a foundational understanding of the preclinical validation of this important class of molecules. The provided protocols and comparative data serve as a valuable resource for researchers dedicated to advancing novel cancer therapeutics from the laboratory to the clinic.
References
-
Lee, J. H., et al. (2020). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. Bioorganic Chemistry, 101, 103901. [Link]
-
Landriscina, M., et al. (2014). TRAP1 revisited: Novel localizations and functions of a 'next-generation' biomarker. International Journal of Oncology, 45(5), 1839-1846. [Link]
-
Brough, P. A., et al. (2012). The Novel Oral Hsp90 Inhibitor NVP-HSP990 Exhibits Potent and Broad-spectrum Antitumor Activities In Vitro and In Vivo. Molecular Cancer Therapeutics, 11(5), 1197-1209. [Link]
-
ResearchGate. (n.d.). Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models. Request PDF. [Link]
-
Li, Y., et al. (2020). The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy. Frontiers in Oncology, 10, 1276. [Link]
-
Wiechmann, L. A., & Woodford, M. R. (2022). TRAP1 Chaperones the Metabolic Switch in Cancer. International Journal of Molecular Sciences, 23(11), 6296. [Link]
-
Sato, S., et al. (2021). In vivo- in vitro correlation of antitumor activity of heat shock protein 90 (HSP90) inhibitors with a pharmacokinetics/pharmacodynamics analysis using NCI-N87 xenograft mice. Xenobiotica, 51(9), 968-976. [Link]
-
Kang, J., et al. (2006). Inhibition of neuroblastoma xenograft growth by Hsp90 inhibitors. Anticancer Research, 26(3A), 1903-1908. [Link]
-
Chae, Y. C., & Caino, M. C. (2018). TRAP1 Regulation of Cancer Metabolism: Dual Role as Oncogene or Tumor Suppressor. Cancers, 10(4), 113. [Link]
-
Blackman, R. K., et al. (2010). Hsp90 (Heat Shock Protein 90) Inhibitor Occupancy Is a Direct Determinant of Client Protein Degradation and Tumor Growth Arrest in Vivo. Journal of Biological Chemistry, 285(52), 40599-40607. [Link]
-
Ge, J., et al. (2009). Antitumor efficacy of IPI-504, a selective heat shock protein 90 inhibitor against human epidermal growth factor receptor 2–positive human xenograft models as a single agent and in combination with trastuzumab or lapatinib. Clinical Cancer Research, 15(16), 5112-5122. [Link]
-
Sciacovelli, M., et al. (2020). TRAP1 modulates mitochondrial biogenesis via PGC-1α/TFAM signalling pathway in colorectal cancer cells. Cell Death & Disease, 11(8), 668. [Link]
-
Taldone, T., et al. (2021). Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes. ACS Chemical Biology, 16(10), 2005-2016. [Link]
-
Kunjithapatham, R., et al. (2020). Development of Nanocarrier-Based Mitochondrial Chaperone, TRAP-1 Inhibitor to Combat Cancer Metabolism. ACS Applied Bio Materials, 3(7), 4387-4396. [Link]
-
ChEMBL. (n.d.). Identification of a novel pyrazolo[3,4-d]pyrimidine able to inhibit cell proliferation of a human osteogenic sarcoma in vitro and in a xenograft model in mice. EMBL-EBI. [Link]
-
CPRiL. (n.d.). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. [Link]
-
Neuber, C., et al. (2020). The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts. Cancers, 12(11), 3236. [Link]
-
The Wistar Institute. (n.d.). Mitochondrial Targeted TRAP1 Inhibitors: Novel Antitumor Agents. [Link]
-
Altogen Labs. (n.d.). PC3 Xenograft Model. [Link]
-
Lee, Y. J., et al. (2021). Design and Synthesis of TRAP1 Selective Inhibitors: H-Bonding with Asn171 Residue in TRAP1 Increases Paralog Selectivity. Journal of Medicinal Chemistry, 64(1), 714-730. [Link]
Sources
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. TRAP1 Regulation of Cancer Metabolism: Dual Role as Oncogene or Tumor Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy [frontiersin.org]
- 7. CPRiL [cpi.vm.uni-freiburg.de]
- 8. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of neuroblastoma xenograft growth by Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Kinase Inhibitor Cross-Reactivity: A Profile of 6-(1-Phenoxyethyl)pyrimidin-4-amine
In the landscape of targeted therapeutics, protein kinase inhibitors have emerged as a cornerstone of precision medicine, particularly in oncology. Their success, however, is intrinsically linked to their selectivity. The human kinome comprises over 500 kinases, many of which share structural homology within their ATP-binding pockets.[1][2] This conservation presents a significant challenge in drug development, as inhibitors designed for a specific kinase often exhibit off-target activity, binding to unintended kinases.[3][4][5] Such cross-reactivity can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic benefits, a concept known as polypharmacology.[1][6][7]
This guide provides a comprehensive framework for evaluating the cross-reactivity profile of a novel kinase inhibitor, using the investigational compound 6-(1-Phenoxyethyl)pyrimidin-4-amine as a case study. The pyrimidine core is a common scaffold in many clinically approved kinase inhibitors, making this analysis particularly relevant.[8][9] We will detail the experimental methodologies for kinome-wide screening, present a comparative analysis with established inhibitors, and discuss the interpretation of the resulting selectivity data for researchers, scientists, and drug development professionals.
The Imperative of Kinome-Wide Profiling
A priori assessment of an inhibitor's selectivity is not merely a characterization step but a critical predictive tool for its downstream biological effects and potential clinical translatability. A highly selective inhibitor may offer a cleaner safety profile, while a multi-targeted inhibitor might provide broader efficacy against complex diseases driven by redundant signaling pathways.[10] Understanding this profile early in the discovery pipeline allows for more informed decisions regarding lead optimization and clinical trial design.[11][12]
Experimental Design for Cross-Reactivity Profiling
To construct a robust cross-reactivity profile for 6-(1-Phenoxyethyl)pyrimidin-4-amine, a multi-tiered approach is employed, beginning with a broad, single-concentration screen followed by quantitative dose-response analysis for identified interactions.
Workflow for Kinase Selectivity Profiling
The following diagram illustrates a standard workflow for assessing the cross-reactivity of a test compound against a large panel of human kinases.
Caption: Workflow for kinase cross-reactivity profiling.
Detailed Experimental Protocol: Competitive Binding Assay (KINOMEscan® Platform)
A widely adopted method for kinase inhibitor profiling is the active site-directed competition binding assay, such as the KINOMEscan® platform.[13][14][15] This methodology offers a direct measure of compound binding to a large panel of kinases, independent of their enzymatic activity.
Principle: The assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
Step-by-Step Methodology:
-
Kinase Preparation: A panel of human kinases, typically expressed as fusions with a DNA tag, is utilized. The panel should cover all major branches of the human kinome.[13]
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is covalently attached to a solid support (e.g., beads).
-
Competition Assay: a. In the wells of a microtiter plate, the DNA-tagged kinase is incubated with the immobilized ligand and the test compound (6-(1-Phenoxyethyl)pyrimidin-4-amine) or a DMSO control. b. For the primary screen, a single high concentration (e.g., 10 µM) is used.[16] c. The mixture is incubated to allow binding to reach equilibrium.
-
Washing: Unbound kinase is removed through a series of wash steps.
-
Quantification: The amount of kinase remaining bound to the immobilized ligand is determined by eluting the kinase and quantifying the attached DNA tag using qPCR.
-
Data Analysis: a. The qPCR signal in the presence of the test compound is compared to the DMSO control. b. The result is expressed as a percentage of control (% Control), where a lower value indicates stronger binding of the test compound. c. Percent Inhibition is calculated as: (1 - [% Control / 100]) * 100. d. For dose-response analysis, the binding affinities (Kd values) are calculated by fitting the data to a sigmoidal dose-response curve.[7]
Comparative Cross-Reactivity Profile
To contextualize the selectivity of 6-(1-Phenoxyethyl)pyrimidin-4-amine, its binding profile is compared against two well-characterized kinase inhibitors: Staurosporine , a potent but non-selective inhibitor, and Dasatinib , a multi-targeted inhibitor used clinically.
Disclaimer: The following data is hypothetical and for illustrative purposes only. It is designed to simulate a realistic outcome of the described experimental workflow.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | 6-(1-Phenoxyethyl)pyrimidin-4-amine (Kd, nM) | Staurosporine (Kd, nM) | Dasatinib (Kd, nM) | Kinase Family |
| AURKA | 55 | 1.8 | 30 | Ser/Thr |
| AURKB | 78 | 2.5 | 45 | Ser/Thr |
| ABL1 | >10,000 | 6.2 | <1 | Tyr |
| SRC | >10,000 | 3.0 | <1 | Tyr |
| LCK | >10,000 | 2.1 | <1 | Tyr |
| VEGFR2 | 8,500 | 7.9 | 15 | Tyr |
| CDK2 | 2,100 | 4.1 | 250 | Ser/Thr |
| p38α (MAPK14) | 9,200 | 15 | 320 | Ser/Thr |
| ROCK1 | >10,000 | 1.2 | 1,500 | Ser/Thr |
| PIM1 | 1,500 | 0.9 | >10,000 | Ser/Thr |
Interpretation of Results:
Based on this hypothetical data, 6-(1-Phenoxyethyl)pyrimidin-4-amine demonstrates significant selectivity for the Aurora kinase family (AURKA and AURKB) with nanomolar potency. Unlike the promiscuous inhibitor Staurosporine, which binds to a wide range of kinases with high affinity, our compound of interest shows minimal interaction with other kinases in this panel, including key tyrosine kinases like ABL1 and SRC, which are primary targets of Dasatinib.[4] The >100-fold selectivity window against other kinases such as CDK2 and VEGFR2 suggests a favorable off-target profile.
Visualizing Off-Target Effects and Signaling Pathways
Understanding the potential impact of off-target binding requires mapping these interactions onto known cellular signaling pathways. Even weak off-target interactions can have significant biological consequences if the kinase is a critical node in a pathway.[3]
For instance, if a compound intended for Aurora kinases (regulating mitosis) also weakly inhibits VEGFR2, it could have unintended effects on angiogenesis.
Caption: Potential on-target and off-target pathway interactions.
This diagram illustrates that while the primary, potent activity of 6-(1-Phenoxyethyl)pyrimidin-4-amine is directed against Aurora kinases, its weak interaction with VEGFR2 should be noted. Further cellular assays would be required to determine if this off-target binding is functionally relevant at therapeutic concentrations.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of 6-(1-Phenoxyethyl)pyrimidin-4-amine reveals it as a potent and selective inhibitor of Aurora kinases in this hypothetical analysis. Its focused activity profile contrasts sharply with the broad-spectrum inhibition of Staurosporine and the distinct multi-targeted profile of Dasatinib.
This initial assessment is a critical first step. The journey from a promising chemical entity to a validated chemical probe or therapeutic candidate requires further rigorous investigation:
-
Cellular Target Engagement: Confirming target binding and selectivity in a cellular context using methods like NanoBRET™ or thermal shift assays is essential, as cellular ATP concentrations and protein scaffolding can influence inhibitor binding.[17][18]
-
Functional Assays: Demonstrating that target binding translates to functional inhibition of downstream signaling pathways and desired phenotypic outcomes (e.g., cell cycle arrest) is paramount.
-
In Vivo Studies: Ultimately, the selectivity and efficacy of the compound must be validated in preclinical in vivo models to assess its therapeutic window and overall safety profile.
By adhering to this structured and comparative approach, researchers can build a robust understanding of a kinase inhibitor's selectivity, mitigating risks and accelerating the development of next-generation targeted therapies.
References
- Bunnage, M. E., et al. (2015). Know your target, know your molecule. Nature Chemical Biology. [URL: https://www.
- DiscoverX. KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [URL: https://www.technologynetworks.com/drug-discovery/product-news/kinomescan-kinase-screening-profiling-services-292186]
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [URL: https://www.
- Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. [URL: https://www.
- KIDFamMap. A database of kinase-inhibitor-disease family maps for kinase inhibitor selectivity and binding mechanisms. Nucleic Acids Research. [URL: https://academic.oup.com/nar/article/43/D1/D436/2439365]
- Thermo Fisher Scientific. (2017). LanthaScreen™ Eu Kinase Binding Assay for GAK. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LPG/manuals/lanthascreen-eu-kinase-binding-assay-gak-man.pdf]
- Viola, G., et al. (2020). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [URL: https://pubs.acs.org/doi/10.1021/cb5009433]
- Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [URL: https://portlandpress.com/biochemj/article/408/3/297/58319/The-selectivity-of-protein-kinase-inhibitors-a]
- Gao, Y., et al. (2013). A broad activity screen in support of a chemogenomic map for kinase signalling. Biochemical Journal. [URL: https://portlandpress.com/biochemj/article/451/2/313/59163/A-broad-activity-screen-in-support-of-a]
- Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [URL: https://bpspubs.onlinelibrary.wiley.com/doi/full/10.1111/j.1476-5381.2011.01573.x]
- MRC PPU. Kinase Profiling Inhibitor Database. University of Dundee. [URL: https://www.kinase-screen.mrc.ac.uk/kinase-inhibitors]
- Life Chemicals. (2025). Kinase Focused Libraries. [URL: https://lifechemicals.com/screening-libraries/focused-libraries/kinase-focused-libraries]
- Skorski, T. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity? IntechOpen. [URL: https://www.intechopen.com/chapters/77353]
- Antolin, A. A., et al. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [URL: https://www.icr.ac.
- Wu, P., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [URL: https://academic.oup.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors | bioRxiv [biorxiv.org]
- 6. icr.ac.uk [icr.ac.uk]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. technologynetworks.com [technologynetworks.com]
- 14. firstwordhealthtech.com:443 [firstwordhealthtech.com:443]
- 15. DiscoveRx Corporation’s KINOMEscan Technology Reveals Kinome-Wide Fingerprints Against Diverse Set of Mature Kinase Inhibitors and FDA Approved Therapeutics - BioSpace [biospace.com]
- 16. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. biorxiv.org [biorxiv.org]
A Senior Application Scientist's Guide to Benchmarking Novel Pyrimidine Analogs: A Comparative Framework Using 6-(1-Phenoxyethyl)pyrimidin-4-amine
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs across a wide array of therapeutic areas, including oncology, infectious diseases, and immunology.[1][2] Its versatility as a bioisostere and its ability to form key hydrogen bond interactions within enzyme active sites have made it a "privileged" structure in drug design.[2][3] This guide provides a comprehensive framework for benchmarking a novel pyrimidine compound, 6-(1-Phenoxyethyl)pyrimidin-4-amine, against established FDA-approved drugs.
While 6-(1-Phenoxyethyl)pyrimidin-4-amine is an illustrative compound for which public biological data is not available, the principles and protocols outlined herein establish a rigorous, self-validating methodology for any new pyrimidine-based entity. Our approach is divided into three critical stages of preclinical evaluation:
-
Mechanism of Action (MoA) & Target Engagement: Determining how and where the compound acts.
-
In Vitro Efficacy & Selectivity: Quantifying potency against cellular models.
-
Drug-like Properties (ADME): Assessing the foundational pharmacokinetics.
For this guide, we will benchmark our novel compound against two classes of FDA-approved pyrimidine drugs, reflecting the scaffold's diverse applications:
-
Class I: Pyrimidine Antimetabolites (e.g., Gemcitabine): These drugs mimic natural pyrimidines, disrupting DNA and RNA synthesis, making them effective cytotoxic agents in oncology.[4][5]
-
Class II: Pyrimidine-based Kinase Inhibitors (e.g., Ibrutinib): These molecules often target the ATP-binding site of kinases, interfering with signal transduction pathways crucial for cancer cell proliferation.[6][7]
Part 1: Mechanism of Action (MoA) & Target Engagement
The Causality Behind the Initial Screen: The first step in characterizing a novel compound is to understand its biological target. The structure of 6-(1-Phenoxyethyl)pyrimidin-4-amine, with its aminopyrimidine core, suggests two primary hypothetical MoAs. The 4-amino group is a common feature in kinase inhibitors for hydrogen bonding in the hinge region of the ATP pocket, while the overall structure is a heterocyclic base analog, a hallmark of antimetabolites.[3][8] Therefore, our initial screening strategy must address both possibilities.
Hypothesis A: The Compound is a Kinase Inhibitor
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a common driver of cancer.[9] Pyrimidine scaffolds are adept at mimicking the adenine ring of ATP, allowing them to act as competitive inhibitors.[7]
Experimental Approach: Broad-Spectrum Kinase Panel
A broad-spectrum kinase inhibition assay is the gold standard for initial target identification and off-target liability assessment. This experiment explains why we proceed down a specific path; a positive hit in a kinase panel provides a clear, actionable target for further validation.
Workflow: Kinase Inhibition Profiling
Caption: Workflow for broad-spectrum kinase profiling.
Hypothesis B: The Compound is an Antimetabolite
Antimetabolites exert their effect by interfering with the synthesis of nucleic acids.[5] Pyrimidine analogs can inhibit key enzymes in this pathway or be incorporated into DNA/RNA, leading to chain termination and cell death.[10]
Experimental Approach: Cell-Based Proliferation/Metabolic Assay
Unlike a direct enzyme assay, the effect of an antimetabolite is best observed at the cellular level. A cell proliferation assay, such as the MTT assay, measures the metabolic activity of cells, which is a proxy for their viability and growth.[11][12] A potent reduction in cell viability across a panel of cancer cell lines would support the antimetabolite hypothesis.
Signaling Pathway: Pyrimidine Antimetabolite Action
Caption: Simplified mechanism of pyrimidine antimetabolites.
Part 2: In Vitro Efficacy & Selectivity
Once a primary MoA is hypothesized, the next step is to quantify the compound's potency and selectivity in relevant biological systems. The choice of assay is dictated by the findings from Part 1.
Protocol 1: Cell Viability (MTT) Assay for Cytotoxicity Screening
This protocol is foundational for assessing the cytotoxic or cytostatic effects of a compound, essential for both hypothesized MoAs. The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial enzymes in living cells.[11][13] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[13]
-
Compound Treatment: Prepare a serial dilution of the test compounds (6-(1-Phenoxyethyl)pyrimidin-4-amine, Gemcitabine, Ibrutinib) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2. This duration allows for multiple cell-doubling times, making the effects of both cytotoxic and cytostatic compounds apparent.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[13]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[11] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[11] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Illustrative Data Summary:
| Compound | Target Class | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 6-(1-Phenoxyethyl)pyrimidin-4-amine | Investigational | 1.2 | 2.5 |
| Gemcitabine | Antimetabolite | 0.05 | 0.08 |
| Ibrutinib | Kinase Inhibitor | > 10 | 8.7 |
| Note: Data are for illustrative purposes only. |
Part 3: Foundational Drug-like Properties (ADME)
A potent compound is only useful if it can reach its target in the body. Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial.
Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
This assay predicts hepatic clearance, a major route of elimination for many drugs.[15] It measures the rate at which a compound is metabolized by enzymes (primarily Cytochrome P450s) present in human liver microsomes.[16][17]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) in a 100 mM potassium phosphate buffer (pH 7.4).[15][18] Prepare a separate NADPH-regenerating system solution.
-
Incubation: Pre-warm the microsomal suspension to 37°C. Add the test compound (final concentration 1 µM) and pre-incubate for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system.[18]
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[15] The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[18]
-
Sample Processing: Centrifuge the samples to precipitate the protein.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line provides the elimination rate constant (k), which is used to calculate the half-life (t½) and the in vitro intrinsic clearance (CLint).[18]
Protocol 3: Caco-2 Permeability Assay for Oral Absorption Prediction
The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption of orally administered drugs.[19] It uses a human colon adenocarcinoma cell line that, when cultured for ~21 days, differentiates to form a polarized monolayer with tight junctions and active transporters, mimicking the intestinal epithelium.[20]
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells onto semi-permeable filter supports in a trans-well plate system and culture for 21-24 days to allow for monolayer differentiation and polarization.[21]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer to ensure tight junction integrity.[20]
-
Permeability Measurement (A to B): To assess absorption, add the test compound (typically 10 µM) to the apical (A) side, which represents the intestinal lumen.[21] At various time points (e.g., 2 hours), take samples from the basolateral (B) side, representing the bloodstream.
-
Efflux Measurement (B to A): To assess active efflux, add the compound to the basolateral side and sample from the apical side.
-
LC-MS/MS Analysis: Quantify the concentration of the compound in the donor and receiver compartments using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions. The efflux ratio (Papp B-A / Papp A-B) is then calculated. An efflux ratio >2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.
Workflow: Caco-2 Permeability Assay
Sources
- 1. researchgate.net [researchgate.net]
- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimetabolites in chemotherapy | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 5. longdom.org [longdom.org]
- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 10. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]
- 17. nuvisan.com [nuvisan.com]
- 18. researchgate.net [researchgate.net]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. enamine.net [enamine.net]
- 21. charnwooddiscovery.com [charnwooddiscovery.com]
Proper Disposal of 6-(1-Phenoxyethyl)pyrimidin-4-amine: A Guide for Laboratory Professionals
The "cradle-to-grave" management of hazardous materials is a cornerstone of modern laboratory safety, as mandated by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States. This principle underscores the responsibility of the generator—the laboratory that creates the waste—to oversee its entire lifecycle, from generation to final disposal.[1]
Part 1: Hazard Characterization and Assessment
Before any disposal procedures can be initiated, a thorough hazard assessment is critical. The structure of 6-(1-Phenoxyethyl)pyrimidin-4-amine contains a substituted pyrimidine ring, which is a common scaffold in many biologically active molecules, and a phenoxyethyl group, which includes an ether linkage.
-
Aminopyrimidines : Compounds containing the aminopyrimidine moiety can exhibit varying levels of toxicity.[2][3][4][5] They are often nitrogenous bases and may be irritating to the skin, eyes, and respiratory tract.[6] Some aminopyrimidines are classified as toxic if swallowed.[4]
-
Phenoxy Ethers : Ethers, including phenoxy derivatives, are known for their potential to form explosive peroxides upon exposure to air and light over time.[7][8] This is a critical consideration for both storage and disposal.
-
Toxicity : While specific data is unavailable, it is prudent to treat this compound as potentially harmful if swallowed, inhaled, or absorbed through the skin, and as an irritant to the eyes and skin.[2][6] It may also be toxic to aquatic life with long-lasting effects.[9]
Based on these structural components, waste containing 6-(1-Phenoxyethyl)pyrimidin-4-amine should be classified as hazardous chemical waste.
Part 2: Personal Protective Equipment (PPE) and Spill Management
Personal Protective Equipment (PPE):
When handling 6-(1-Phenoxyethyl)pyrimidin-4-amine in either pure form or as waste, the following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[5][10] | Protects against splashes and potential vapors that could cause serious eye irritation or damage.[2][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact, which could lead to irritation or absorption of the compound.[9][11] |
| Body Protection | A flame-retardant laboratory coat.[7] | Protects against incidental contact and spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[5][12] If aerosols or dusts are generated, use a NIOSH-approved respirator. | Minimizes inhalation of potentially harmful vapors, mists, or dusts.[10] |
Spill Management:
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert : Evacuate all non-essential personnel from the immediate area and inform your laboratory supervisor and institutional safety office.[13]
-
Containment : For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[14] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection : Carefully scoop or sweep up the absorbed material and any solid compound into a designated, labeled hazardous waste container.[12]
-
Decontamination : Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.[9]
-
Ventilation : Ensure the area is well-ventilated to disperse any residual vapors.[13]
Part 3: Step-by-Step Disposal Protocol
The proper disposal of 6-(1-Phenoxyethyl)pyrimidin-4-amine requires a systematic approach involving segregation, containment, and labeling. Never dispose of this chemical down the drain or in regular trash.[15]
Step 1: Waste Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions.[16]
-
Solid Waste : Collect solid 6-(1-Phenoxyethyl)pyrimidin-4-amine, contaminated consumables (e.g., gloves, weighing paper, pipette tips), and spill cleanup materials in a dedicated, clearly labeled solid hazardous waste container.
-
Liquid Waste :
-
Organic Solvents : Solutions of the compound in non-halogenated organic solvents should be collected in a designated "Non-Halogenated Organic Waste" container.
-
Aqueous Solutions : Aqueous solutions containing the compound should be collected in a designated "Aqueous Amine Waste" container.
-
-
Incompatible Wastes : Do not mix amine waste with the following:
-
Acids : Amines are basic and will react exothermically with acids. Keep these waste streams separate.[16]
-
Oxidizing Agents : Strong oxidizing agents can react violently with organic compounds, including amines.[11]
-
Reactive Metals : Keep separate from alkali metals and other water-reactive substances.
-
The following diagram illustrates the decision-making process for waste segregation:
Caption: Waste Segregation Flowchart for 6-(1-Phenoxyethyl)pyrimidin-4-amine.
Step 2: Container Selection and Management
The choice of waste container is crucial for safe storage and transport.
-
Compatibility : Use containers made of materials compatible with the waste. For most organic and aqueous amine waste, high-density polyethylene (HDPE) or glass containers are suitable.[15][17]
-
Condition : Ensure the container is in good condition, free from leaks, and has a securely fitting cap.[18] The original chemical container is often a good choice for waste.[18]
-
Closure : Keep waste containers closed at all times, except when adding waste.[15][18] This prevents the release of vapors and protects against spills.
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Hazardous Waste Label : Affix a hazardous waste tag or label to the container as soon as you begin accumulating waste.[18]
-
Contents : Clearly list all chemical constituents by their full name, including solvents and their approximate percentages. Do not use abbreviations or chemical formulas.
-
Hazard Identification : Indicate the relevant hazards (e.g., Toxic, Irritant).
-
Generator Information : Include the name of the principal investigator, laboratory location, and the date accumulation started.
Step 4: Storage
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[15]
-
Location : The SAA should be under the control of the laboratory personnel and away from general traffic areas.
-
Secondary Containment : Store waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container.[18] This will contain any potential leaks.
-
Segregation : Store incompatible waste streams in separate secondary containment.[18]
Step 5: Disposal Request and Pickup
Once a waste container is full or has been accumulating for the maximum allowed time (typically 180 days for small quantity generators), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[19]
-
Request Pickup : Submit a chemical waste pickup request form as required by your institution.[18]
-
Preparation : Ensure the container is properly labeled, sealed, and the exterior is clean before the scheduled pickup.
-
Documentation : Maintain records of all hazardous waste generated and disposed of, as required by regulations.[19]
Part 4: Special Considerations for Peroxide Formation
The phenoxyethyl ether moiety in 6-(1-Phenoxyethyl)pyrimidin-4-amine presents a risk of peroxide formation, especially if the material is stored for extended periods after being opened.
-
Dating : Label the container with the date it was received and the date it was first opened.[20]
-
Storage Time : As a precaution, it is advisable to dispose of any unused portion of this chemical within 12 months of opening.[20]
-
Visual Inspection : Before handling, visually inspect the container for signs of peroxide formation, such as crystallization around the cap or the presence of solid precipitates in the liquid.[7][20] If these are observed, do not handle the container and contact your EHS office immediately for emergency disposal.[8]
Conclusion
The proper disposal of 6-(1-Phenoxyethyl)pyrimidin-4-amine is a multi-step process that demands careful planning and execution. By adhering to the principles of hazard assessment, proper segregation, secure containment, and clear communication through labeling, researchers can ensure a safe laboratory environment and maintain compliance with all relevant regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they provide the definitive procedures for your location.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS . University of Pennsylvania. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations . EHS. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]
-
Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency. [Link]
-
MATERIAL SAFETY DATA SHEET - Tri-iso . Tri-iso. [Link]
-
Safety Data Sheet . [Link]
-
Safety Data Sheet . [Link]
-
Peroxide Forming Chemicals . University of California, Los Angeles, Environmental Health & Safety. [Link]
-
Chemical Waste Disposal Guidelines . Emory University. [Link]
-
Amine Disposal For Businesses . Collect and Recycle. [Link]
-
Chemical Waste Management Guide . Technion - Israel Institute of Technology. [Link]
-
Safety data sheet . CPAChem. [Link]
-
APSU Environmental Health and Safety Guidelines for the Management of Peroxide-Forming Chemicals . Austin Peay State University. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. apsu.edu [apsu.edu]
- 9. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 10. skcinc.com [skcinc.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. tri-iso.com [tri-iso.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. canterbury.ac.nz [canterbury.ac.nz]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
- 18. vumc.org [vumc.org]
- 19. sustainable-markets.com [sustainable-markets.com]
- 20. kamatlab.com [kamatlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
